Ethanone, 1-furo[2,3-c]pyridin-7-yl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-furo[2,3-c]pyridin-7-yl-(9CI) is a heterocyclic compound that features a fused furan and pyridine ring system with an acetyl group at the 7-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-furo[2,3-c]pyridin-7-yl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-acetylpyridine with furan derivatives in the presence of catalysts. The reaction conditions often require specific temperatures and solvents to ensure high yields and purity .
Industrial Production Methods: Industrial production of Ethanone, 1-furo[2,3-c]pyridin-7-yl-(9CI) may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ethanone, 1-furo[2,3-c]pyridin-7-yl-(9CI) undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the acetyl group to carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4), enzymatic reduction with NADH-dependent alcohol dehydrogenases.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Reduction: 7-(1-Hydroxyethyl)furo[2,3-c]pyridine.
Oxidation: Carboxylic acid derivatives.
Substitution: Various substituted furo[2,3-c]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-furo[2,3-c]pyridin-7-yl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Wirkmechanismus
The mechanism of action of Ethanone, 1-furo[2,3-c]pyridin-7-yl-(9CI) in biological systems involves its interaction with specific molecular targets. For instance, its reduction product, 7-(1-hydroxyethyl)furo[2,3-c]pyridine, acts as a chiral building block in the synthesis of HIV reverse-transcriptase inhibitors. The compound’s effects are mediated through its interaction with enzymes and receptors involved in viral replication .
Vergleich Mit ähnlichen Verbindungen
5-Acetylfuro[2,3-c]pyridine: Another acetylated furo[2,3-c]pyridine derivative with similar chemical properties.
7-Acetyl-7-chlorofuro[2,3-c]pyridine: A chlorinated analog with distinct reactivity due to the presence of the chlorine atom.
Uniqueness: Ethanone, 1-furo[2,3-c]pyridin-7-yl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective reduction to form chiral alcohols with high enantiomeric excess makes it particularly valuable in asymmetric synthesis .
Eigenschaften
CAS-Nummer |
193750-70-8 |
---|---|
Molekularformel |
C9H7NO2 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
1-furo[2,3-c]pyridin-7-ylethanone |
InChI |
InChI=1S/C9H7NO2/c1-6(11)8-9-7(2-4-10-8)3-5-12-9/h2-5H,1H3 |
InChI-Schlüssel |
QPYALIDXBZLQJY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC=CC2=C1OC=C2 |
Kanonische SMILES |
CC(=O)C1=NC=CC2=C1OC=C2 |
Synonyme |
Ethanone, 1-furo[2,3-c]pyridin-7-yl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.